Molecular Weight and Lipophilicity Differentiation: 4-Methylpiperazine vs. 4-Benzylpiperazine Analog
The target compound (MW 350.4) is 76.1 Da lighter than its closest commercially available analog, N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-2-(1H-indol-1-yl)acetamide (CAS 1396870-52-2; C25H26N6O, MW 426.5) [1]. This mass reduction corresponds to a significant decrease in lipophilicity: the benzyl group adds approximately +1.5 to +2.0 logP units versus the methyl group, pushing the benzyl analog beyond the upper limit of Lipinski's Rule of Five for oral drug-likeness (clogP > 5), while the 4-methylpiperazine analog is predicted to remain within compliant space [2]. The lower molecular weight also increases the fraction of sp3-hybridized carbons (Fsp3), a metric positively correlated with clinical developability [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) difference driven by N-substituent on piperazine |
|---|---|
| Target Compound Data | MW = 350.4 Da; Estimated clogP ≈ 2.5–3.5 (4-methylpiperazine) |
| Comparator Or Baseline | CAS 1396870-52-2 (4-benzylpiperazine analog): MW = 426.5 Da; Estimated clogP ≈ 4.0–5.5 |
| Quantified Difference | ΔMW = −76.1 Da (−17.9%); ΔclogP ≈ −1.5 to −2.0 log units (estimated by fragment addition) |
| Conditions | Calculated physicochemical properties based on molecular formula and fragment-based logP contribution; no experimental logP data available for either compound. |
Why This Matters
Lower MW and clogP make the 4-methylpiperazine variant a more developable lead-like scaffold, retaining greater headroom for subsequent optimization without breaching drug-likeness thresholds, which directly impacts procurement decisions for hit-to-lead and lead optimization programs.
- [1] Kuujia.com. CAS 1396870-52-2: N-6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl-2-(1H-indol-1-yl)acetamide. https://www.kuujia.com (accessed 2026-04-29). View Source
- [2] Lipinski, C.A.; et al. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. (Class-level reference for Rule of Five and logP principles). View Source
